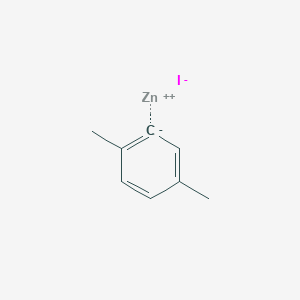
Zinc,(2,5-dimethylphenyl)iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc,(2,5-dimethylphenyl)iodo- is a chemical compound with the molecular formula (CH3)2C6H3ZnIThis compound is primarily used as a pharmaceutical intermediate and a Grignard reagent, facilitating the synthesis of complex organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2,5-dimethylphenyl)iodo- typically involves the reaction of 2,5-dimethylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of Zinc,(2,5-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc,(2,5-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and other by-products.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Zinc,(2,5-dimethylphenyl)iodo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of therapeutic compounds designed to combat various diseases.
Industry: It is used in the production of polymers and other complex organic compounds.
Wirkmechanismus
The mechanism of action of Zinc,(2,5-dimethylphenyl)iodo- involves its role as a nucleophile in substitution reactions. The zinc atom facilitates the transfer of the 2,5-dimethylphenyl group to the target molecule, forming a new carbon-carbon bond. This process is often catalyzed by palladium in the case of Suzuki-Miyaura coupling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc,(2,4-dimethylphenyl)iodo-: Similar in structure but with different methyl group positions.
Zinc,(3,5-dimethylphenyl)iodo-: Another isomer with methyl groups at different positions.
Uniqueness
Zinc,(2,5-dimethylphenyl)iodo- is unique due to its specific methyl group positions, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain synthetic applications compared to its isomers.
Eigenschaften
Molekularformel |
C8H9IZn |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
zinc;1,4-dimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZRSTVQRJJCDLOT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


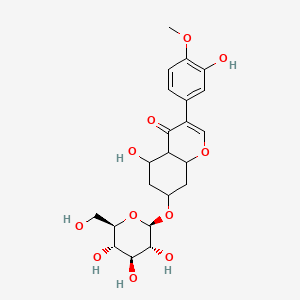

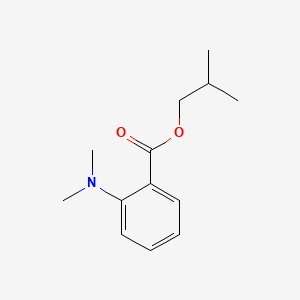
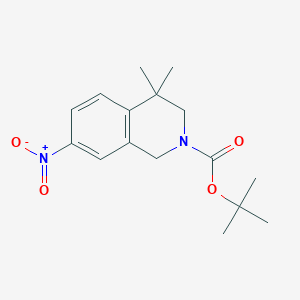

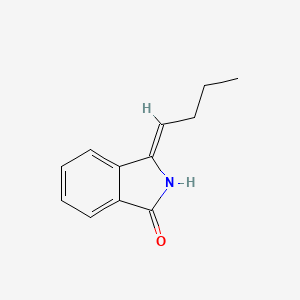


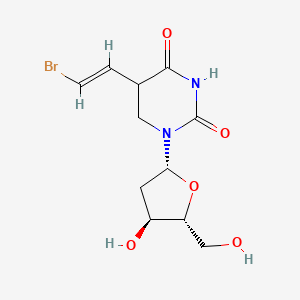

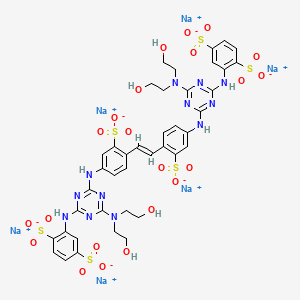
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)

